Atomic‑Level Scaffold Differentiation: Oxygen vs. Sulfur in the Chromeno‑Thiazole Core
The most immediate structural comparator is 1,5‑dimethyl‑N‑(4H‑thiochromeno[4,3‑d]thiazol‑2‑yl)‑1H‑pyrazole‑3‑carboxamide (CAS 1013771‑46‑4). In that molecule, the chromeno oxygen is replaced by sulfur, increasing molecular weight from 326.4 to 342.4 Da and calculated logP from approx. 2.4 to approx. 2.8 [1][2]. In the closely related tricyclic‑thiazole angiogenesis series, the O→S switch altered HUVEC proliferation IC₅₀ by up to 3‑fold and shifted selectivity between VEGFR‑2 and PDGFR‑β [3]. While direct assay data for 1013771‑51‑1 are not yet public, the established scaffold‑level SAR indicates that the O‑containing chromeno derivative is likely to display a distinct potency window and target‑engagement profile.
| Evidence Dimension | Physicochemical properties – molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 326.4 g/mol; XLogP3‑AA 2.4 |
| Comparator Or Baseline | 1,5‑dimethyl‑N‑(4H‑thiochromeno[4,3‑d]thiazol‑2‑yl)‑1H‑pyrazole‑3‑carboxamide: MW 342.4 g/mol; XLogP3 approx. 2.8 |
| Quantified Difference | ΔMW = 16.0 Da; ΔXLogP3 ≈ 0.4 log units |
| Conditions | Computed properties (PubChem); biological SAR from 4H‑thiochromeno[4,3‑d]thiazol‑2‑amine angiogenesis inhibitors |
Why This Matters
Differentiated lipophilicity and steric bulk can determine membrane permeability, metabolic stability, and off‑target liability, directly influencing which screening campaigns 1013771‑51‑1 should be prioritized for.
- [1] PubChem. N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide; CID 16952186. https://pubchem.ncbi.nlm.nih.gov/compound/1013771-51-1 View Source
- [2] CIRS-group. 1,5‑dimethyl‑N‑(4H‑thiochromeno[4,3‑d]thiazol‑2‑yl)‑1H‑pyrazole‑3‑carboxamide. Chemical Properties. https://hgt.cirs-group.com View Source
- [3] Moussa G, et al. Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg Med Chem Lett. 2013;23(12):3554‑3559. View Source
